(3-Nitro-pyridin-2-ylamino)-acetic acid

Description

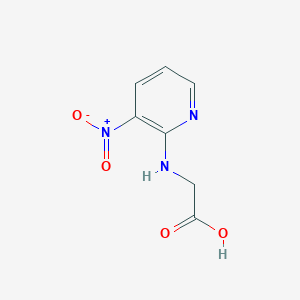

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-nitropyridin-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c11-6(12)4-9-7-5(10(13)14)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQYCYIBTQRMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395536 | |

| Record name | (3-Nitro-pyridin-2-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118807-77-5 | |

| Record name | (3-Nitro-pyridin-2-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 2-Amino-3-nitropyridine (B1266227) Precursors

The key challenge in synthesizing 2-amino-3-nitropyridine lies in introducing the amino and nitro groups at the C-2 and C-3 positions, respectively, while avoiding the formation of undesired isomers.

Direct nitration of 2-aminopyridine is a common but often low-yielding method for producing 2-amino-3-nitropyridine. The reaction typically involves treating 2-aminopyridine with a mixture of nitric acid and sulfuric acid. nbinno.comsemanticscholar.org This process, however, leads to a mixture of regioisomers, with 2-amino-5-nitropyridine being the major product and the desired 2-amino-3-nitropyridine forming in smaller quantities. The separation of these isomers can be laborious and complex, often requiring methods like steam distillation under reduced pressure. semanticscholar.org

The preferential formation of the 5-nitro isomer is attributed to the electronic directing effects of the amino group. The nitration first occurs on the exocyclic amino group to form an N-nitro intermediate, which then rearranges, positioning the nitro group onto the pyridine (B92270) ring. semanticscholar.org

To overcome the poor regioselectivity of direct nitration, a more controlled, multi-step sequence is frequently employed. This strategy involves protecting the more reactive C-5 position with a halogen, directing the subsequent nitration to the C-3 position, and finally removing the halogen. patsnap.com

The typical sequence is as follows:

Bromination: 2-Aminopyridine is first treated with bromine in a suitable solvent like ethanol or dimethylformamide. This reaction selectively installs a bromine atom at the C-5 position, yielding 2-amino-5-bromopyridine. patsnap.com

Nitration: The resulting 2-amino-5-bromopyridine is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids. With the C-5 position blocked, the nitration is directed to the C-3 position, affording 2-amino-5-bromo-3-nitropyridine in good yield. patsnap.comorgsyn.org

| Method | Starting Material | Key Reagents | Intermediate(s) | Primary Product(s) | Key Challenges |

| Direct Nitration | 2-Aminopyridine | HNO₃, H₂SO₄ | N-nitro intermediate | 2-Amino-5-nitropyridine (major), 2-Amino-3-nitropyridine (minor) | Poor regioselectivity, difficult isomer separation. semanticscholar.org |

| Halogenation-Nitration-Dehalogenation | 2-Aminopyridine | 1. Br₂ 2. HNO₃, H₂SO₄ 3. H₂ (reduction) | 2-Amino-5-bromopyridine, 2-Amino-5-bromo-3-nitropyridine | 2-Amino-3-nitropyridine | Multi-step process, but offers high regioselectivity and yield. patsnap.com |

An alternative strategy for preparing nitropyridine derivatives involves the use of protecting groups on the amine functionality, which can also influence the regioselectivity of nitration. For the synthesis of the isomeric 2-nitro-3-aminopyridine, a process utilizing a urea intermediate has been documented. This involves reacting 3-aminopyridine with phosgene or urea to form N,N'-di-(3-pyridyl)-urea. google.com This intermediate is then nitrated to yield N,N'-di-(2-nitro-3-pyridyl)-urea, which upon hydrolysis, gives 2-nitro-3-aminopyridine. google.comgoogle.com While this specific route is for an isomer, the principle of using a urea-based protecting group highlights a different synthetic design to control nitration outcomes in pyridine systems. Another established method involves the reaction of 2-chloro-3-nitropyridine (B167233) with aqueous ammonia in a sealed tube at elevated temperatures to produce 2-amino-3-nitropyridine. nbinno.com

Introduction and Functionalization of the Acetic Acid Moiety

Once 2-amino-3-nitropyridine is obtained, the final step is the attachment of the acetic acid group to the exocyclic amine.

The most direct method for introducing the acetic acid moiety is through a nucleophilic substitution reaction. This involves the N-alkylation of the amino group of 2-amino-3-nitropyridine with a suitable two-carbon electrophile, such as chloroacetic acid or its esters (e.g., ethyl chloroacetate). The reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. The amino group at the C-2 position acts as a nucleophile, attacking the electrophilic carbon of the chloro-acetyl reagent and displacing the chloride leaving group to form the N-C bond, resulting in the formation of (3-Nitro-pyridin-2-ylamino)-acetic acid or its corresponding ester.

Modern synthetic chemistry offers advanced methods for creating carbon-carbon and carbon-heteroatom bonds under mild conditions. Photoredox catalysis has emerged as a powerful tool for the synthesis of heteroaryl amino acids. This methodology operates through the generation of radical intermediates.

In a typical system, a heteroaryl halide (such as a halogenated nitropyridine) is activated by a photocatalyst upon irradiation with visible light. google.com This generates a heteroaryl radical, which can then undergo a conjugate addition to a dehydroalanine derivative or a similar Michael acceptor. ntnu.no This process forms the core structure of the heteroaryl amino acid. This approach offers high regioselectivity and functional group tolerance and can be performed on a large scale. google.comntnu.no While not a direct functionalization of a pre-existing amine, this method represents a state-of-the-art strategy for constructing the entire heteroaryl amino acid framework in a convergent manner. google.com

| Parameter | Description |

| Catalyst System | Typically involves an iridium or ruthenium-based photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆). |

| Radical Precursor | A halogenated heterocycle (e.g., bromo- or chloro-nitropyridine). |

| Amino Acid Synthon | An electron-poor alkene, such as a dehydroalanine derivative. |

| Mechanism | 1. Excitation of the photocatalyst by visible light. 2. Single electron transfer from the excited catalyst to the heteroaryl halide, generating a heteroaryl radical. 3. Conjugate addition of the radical to the alkene. 4. Reduction and protonation to yield the final amino acid product. |

| Advantages | Mild reaction conditions, high efficiency, scalability, broad substrate scope. google.comntnu.no |

Chemical Transformations of the Nitro Group in Precursors and Derivatives

The reduction of the nitro group is a fundamental transformation in organic synthesis, converting an electron-withdrawing group into a versatile amino group. This conversion is pivotal in the synthesis of many pharmaceutical and agrochemical compounds.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean nature and often high efficiency. This process typically involves the use of a metal catalyst and a hydrogen source to reduce the nitro group to an amine.

Detailed research on the catalytic hydrogenation of various nitropyridine derivatives has shown that the choice of catalyst, solvent, and reaction conditions plays a significant role in the outcome of the reaction. While specific studies on "this compound" are not extensively documented in publicly available literature, data from structurally similar compounds, such as other substituted nitropyridines, provide valuable insights into the expected reaction parameters.

Commonly used catalysts for such transformations include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The hydrogenation is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars. The choice of solvent can vary, with alcohols like ethanol and methanol being common, as well as acetic acid, which can also serve as a protic solvent to facilitate the reaction.

Table 1: Representative Catalytic Hydrogenation Conditions for Nitropyridine Derivatives

| Substrate | Catalyst | Solvent | Hydrogen Pressure | Temperature | Yield of Amino Product |

|---|---|---|---|---|---|

| 2-substituted 3-nitropyridines | Rh₂O₃ | 2,2,2-Trifluoroethanol (TFE) | 5 bar | 40 °C | High |

| 2-Cyano-5-nitropyridine | Pd/C | Methanol | Not specified | Not specified | Problematic |

| 2-Amino-3-nitropyridine | Catalytic reduction | Not specified | Not specified | Not specified | Good yield |

| 2-Methyl-5-nitropyridine | Biocatalyst | Water | Not applicable | 20-35 °C | High |

Note: The data in this table is compiled from studies on analogous compounds and serves to predict the reaction conditions for this compound.

The successful reduction of functionalized pyridines, including those with carbonyl groups, has been demonstrated using rhodium oxide catalysts under mild conditions liverpool.ac.uk. This suggests that the carboxylic acid moiety in "this compound" would likely be tolerated during catalytic hydrogenation. However, some studies have reported that catalytic hydrogenation of certain nitropyridines can be troublesome, leading to a search for alternative reduction methods.

Reduction of aromatic nitro compounds using a metal in an acidic medium is a classical and robust method that remains widely used, particularly on an industrial scale. The iron/acid system is a common choice due to its effectiveness and relatively low cost.

The reaction typically involves the use of iron powder in the presence of an acid such as acetic acid or hydrochloric acid. The iron acts as the reducing agent, being oxidized in the process, while the acid serves to activate the nitro group and facilitate the reduction. This method is often favored for its chemoselectivity, as it can reduce a nitro group in the presence of other reducible functional groups.

For instance, the reduction of 2-amino-3-nitropyridine to 2,3-diaminopyridine has been successfully achieved using iron in aqueous acidified ethanol. Similarly, the reduction of 3-nitropyridine itself can be accomplished with zinc and hydrochloric acid to yield 3-aminopyridine . The iron/acetic acid system, first reported in 1854, provides a milder alternative to harsher conditions and has been systematically studied for the reduction of nitroarenes nih.gov.

Table 2: Conditions for Metal/Acid Reduction of Nitroarenes and Nitropyridines

| Substrate | Metal | Acid | Solvent | Temperature | Yield of Amino Product |

|---|---|---|---|---|---|

| Aromatic Nitro Compounds | Iron | Acetic Acid | Ethanol/Water | Reflux | Good to Excellent |

| 2-Amino-3-nitropyridine | Iron | Aqueous Acidified Ethanol | Ethanol/Water | Not specified | Good |

| 3-Nitropyridine | Zinc | Hydrochloric Acid | Not specified | Not specified | Not specified |

| Nitroarenes | Iron | Hydrochloric Acid | Water/Steam | Not specified | High |

Note: This table presents general conditions and examples from related compounds to infer the likely parameters for the reduction of this compound.

The Fe/HCl system is particularly efficient for the reduction of aromatic nitro compounds to their corresponding primary amines sciencemadness.orgdoubtnut.com. The reaction is believed to proceed via the in situ generation of hydrogen. An interesting aspect of this method is that only a catalytic amount of HCl is often required because the ferrous chloride (FeCl₂) formed can be hydrolyzed to regenerate HCl, thus sustaining the reaction.

Given the robustness of metal/acid reductions, it is highly probable that "this compound" can be effectively reduced to "(3-Amino-pyridin-2-ylamino)-acetic acid" using either Fe/acetic acid or Fe/HCl systems. The reaction conditions would likely involve stirring the nitro compound with an excess of iron powder in a suitable solvent containing the acid, potentially with heating to ensure complete conversion.

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Aromatic Substitution on the Nitropyridine Core

The pyridine (B92270) ring in (3-Nitro-pyridin-2-ylamino)-acetic acid is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a consequence of the cumulative electron-withdrawing effects of both the ring nitrogen atom and the nitro group. These features decrease the electron density of the aromatic system, making it more susceptible to attack by nucleophiles.

In principle, nucleophilic attack can lead to the displacement of either the nitro group at the C-3 position or the amino-acetic acid moiety at the C-2 position. The regioselectivity of such reactions is dependent on the nature of the nucleophile, the reaction conditions, and the relative stability of the potential leaving groups.

Recent studies on related 2-substituted-3-nitropyridines have shown that the nitro group can be an effective leaving group, particularly when attacked by soft nucleophiles like thiols. For instance, various 2-methyl- and 2-arylvinyl-3-nitropyridines undergo selective substitution of the 3-nitro group when treated with thiols in the presence of a base. nih.gov It is plausible that this compound could undergo similar transformations.

Conversely, the amino-acetic acid group could also potentially be displaced. However, considering that the nitro group is a well-established leaving group in SNAr reactions on electron-deficient aromatic systems, it is often the preferred site of substitution. nih.gov

The general mechanism for SNAr on the 3-nitropyridine core involves the formation of a resonance-stabilized Meisenheimer intermediate. The negative charge of this intermediate is delocalized over the pyridine ring and the nitro group, which stabilizes the transition state and facilitates the subsequent departure of the leaving group.

| Nucleophile (Nu) | Potential Product(s) | Plausible Reaction Conditions |

| R-SH (Thiol) | (3-Thio-pyridin-2-ylamino)-acetic acid | Base (e.g., K2CO3), DMF, heat |

| R-OH (Alcohol) | (3-Alkoxy-pyridin-2-ylamino)-acetic acid | Strong base (e.g., NaH), polar aprotic solvent |

| R-NH2 (Amine) | (3-Amino-pyridin-2-ylamino)-acetic acid | Heat, polar solvent |

Reactivity of the Nitro Group Towards Various Reagents

The nitro group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, most notably reduction. The reduction of the nitro group can lead to the formation of either the corresponding amine or hydroxylamine, depending on the reducing agent and the reaction conditions employed.

Catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) is a common and effective method for the complete reduction of aromatic nitro groups to primary amines. This transformation would yield (3-Amino-pyridin-2-ylamino)-acetic acid, a compound with significantly different electronic and chemical properties.

Alternatively, milder reducing agents can be used to achieve partial reduction to the hydroxylamine. For example, the reduction of substituted 3-nitropyridines with zinc dust in the presence of ammonium chloride has been shown to produce N-(3-pyridyl)hydroxylamines. thieme-connect.de This suggests that this compound could be selectively reduced to (3-Hydroxylamino-pyridin-2-ylamino)-acetic acid under similar conditions.

Other reducing systems, such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media, are also commonly employed for the reduction of aromatic nitro compounds and could potentially be applied to this molecule. proquest.com The choice of reagent is crucial as it can influence the selectivity and yield of the desired product.

| Reagent | Product |

| H2, Pd/C | (3-Amino-pyridin-2-ylamino)-acetic acid |

| Zn, NH4Cl | (3-Hydroxylamino-pyridin-2-ylamino)-acetic acid |

| SnCl2, HCl | (3-Amino-pyridin-2-ylamino)-acetic acid |

| Fe, CH3COOH | (3-Amino-pyridin-2-ylamino)-acetic acid |

Chemical Transformations at the Alpha-Amino Acid Side Chain

The alpha-amino acid side chain of this compound possesses two key functional groups: a carboxylic acid and a secondary amine. Both of these groups can participate in a range of chemical reactions.

The carboxylic acid moiety can undergo standard transformations such as esterification and amide formation. Esterification can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukyoutube.comorganic-chemistry.orgmasterorganicchemistry.com Similarly, the formation of amides can be accomplished by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate.

Decarboxylation of the acetic acid side chain is another potential transformation. The decarboxylation of heterocyclic acetic acids has been reported, and the ease of this reaction can be influenced by the nature of the heterocyclic ring and the substituents present. chemguide.co.ukntnu.nosemanticscholar.org For this compound, heating in an appropriate solvent could potentially lead to the formation of 2-methylamino-3-nitropyridine.

The secondary amine of the amino acid side chain can also be reactive. For instance, it could be acylated or alkylated under appropriate conditions.

| Reaction Type | Reagent(s) | Potential Product |

| Esterification | R-OH, H+ | Methyl or Ethyl (3-Nitro-pyridin-2-ylamino)-acetate |

| Amide Formation | R-NH2, coupling agent | N-Alkyl-(3-Nitro-pyridin-2-ylamino)-acetamide |

| Decarboxylation | Heat | 2-Methylamino-3-nitropyridine |

Electrophilic Reactivity and Functionalization of the Pyridine Ring

The pyridine ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing nature of both the ring nitrogen and the 3-nitro group, which significantly reduces the electron density of the aromatic system. masterorganicchemistry.comnih.gov

If an electrophilic substitution reaction were to occur under forcing conditions, the directing effects of the existing substituents would come into play. The nitro group is a meta-director, while the amino group is an ortho-, para-director. In this case, the C-5 position is the most likely site for electrophilic attack, as it is meta to the nitro group and para to the activating effect of the secondary amine (though this effect is diminished by the electron-withdrawing pyridine ring). The C-4 position is also a possibility, being ortho to the amino group and meta to the nitro group.

However, it is important to note that electrophilic substitution on such a deactivated ring system would require harsh reaction conditions, which could potentially lead to degradation of the molecule or reaction at other functional groups. For example, nitration of 2-aminopyridine often leads to a mixture of products and can be difficult to control. googleapis.comnbinno.com Halogenation, if successful, would also likely occur at the C-5 position.

| Reaction | Reagent(s) | Predicted Major Product |

| Nitration | HNO3, H2SO4 | (3,5-Dinitro-pyridin-2-ylamino)-acetic acid |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | (5-Halo-3-nitro-pyridin-2-ylamino)-acetic acid |

Structural Derivatives and Analogues of 3 Nitro Pyridin 2 Ylamino Acetic Acid

Synthesis and Characterization of Esters and Amides of (3-Nitro-pyridin-2-ylamino)-acetic acid

The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through esterification and amidation reactions. These reactions are fundamental in organic synthesis and are employed to modify the polarity, solubility, and other physicochemical properties of the parent acid.

The synthesis of esters, such as ethyl (3-nitro-pyridin-2-ylamino)-acetate, is typically achieved through the reaction of this compound with an alcohol (e.g., ethanol) in the presence of an acid catalyst. A common precursor for this type of compound is 2-chloro-3-nitropyridine (B167233), which can be reacted with an amino acid ester, like ethyl glycinate, to yield the desired product. For instance, the reaction of 2-chloro-3-nitropyridine with ethyl mercaptoacetate in ethanol with sodium bicarbonate as a base has been reported to produce ethyl 3-nitropyridine-2-mercaptoacetate prepchem.com. This suggests a similar nucleophilic aromatic substitution pathway could be employed for the synthesis of the title compound's esters.

Amide derivatives are synthesized by reacting the carboxylic acid with a primary or secondary amine, often activated by a coupling agent. These reactions can be used to link the this compound scaffold to other molecules, including other amino acids or complex amines.

The characterization of these newly synthesized esters and amides relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, while Infrared (IR) spectroscopy confirms the presence of key functional groups like the ester or amide carbonyl. Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition.

Below is a representative table of potential ester and amide derivatives and the typical methods for their synthesis.

| Derivative Name | Starting Materials | Reaction Type |

| Methyl (3-nitro-pyridin-2-ylamino)-acetate | This compound, Methanol | Fischer Esterification |

| Ethyl (3-nitro-pyridin-2-ylamino)-acetate | 2-Chloro-3-nitropyridine, Ethyl glycinate | Nucleophilic Aromatic Substitution |

| N-Benzyl-(3-nitro-pyridin-2-ylamino)-acetamide | This compound, Benzylamine | Amide Coupling |

| (3-Nitro-pyridin-2-ylamino)-acetyl-L-proline | This compound, L-Proline | Peptide Coupling |

Exploration of Pyridylamino Acid Isomers and Substituted Analogues

The exploration of isomers and substituted analogues of this compound is a key strategy to understand structure-activity relationships. This involves altering the position of the nitro group on the pyridine (B92270) ring, changing the substitution pattern, or modifying the acetic acid side chain.

Isomeric Variations: The position of the nitro group on the pyridine ring significantly influences the electronic properties of the molecule. Synthetic efforts have been directed towards preparing isomers such as (5-Nitro-pyridin-2-ylamino)-acetic acid. The synthesis of 2-amino-5-nitropyridine, a precursor for this isomer, is well-established and typically involves the nitration of 2-aminopyridine guidechem.comgoogle.com. This can then be reacted with a suitable two-carbon synthon to introduce the acetic acid side chain. Another isomer of interest is (4-Nitro-pyridin-2-ylamino)-acetic acid.

Substituted Analogues: The introduction of various functional groups onto the pyridine scaffold can further tune the molecule's properties. For example, the synthesis of 2-chloro-5-methyl-3-nitropyridine, which could be a precursor to a methylated analogue, has been described mdpi.comnih.gov. The introduction of different substituents allows for the systematic investigation of how steric and electronic effects impact the molecule's behavior. A variety of substituted pyridines with diverse functional groups have been synthesized, highlighting the broad scope of possible modifications nih.gov.

The synthesis of these analogues often starts with appropriately substituted halopyridines, which then undergo nucleophilic substitution with an amino acid or its ester researchgate.net.

| Isomer/Analogue Name | Key Precursor | Synthetic Strategy |

| (5-Nitro-pyridin-2-ylamino)-acetic acid | 2-Chloro-5-nitropyridine | Nucleophilic Aromatic Substitution |

| (4-Amino-3-nitro-pyridin-2-ylamino)-acetic acid | 2-Chloro-4-amino-3-nitropyridine | Nucleophilic Aromatic Substitution |

| (3-Nitro-5-methyl-pyridin-2-ylamino)-acetic acid | 2-Chloro-3-nitro-5-methylpyridine | Nucleophilic Aromatic Substitution |

Hybrid Chemical Architectures Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into larger, more complex molecules to create hybrid chemical architectures. This approach aims to combine the properties of the pyridylamino acid with those of other chemical moieties, potentially leading to novel functionalities.

One common strategy is to use the carboxylic acid or the amino group as a handle for conjugation. For example, the carboxylic acid can be coupled with other bioactive molecules, such as natural products or known pharmacophores, to create hybrid compounds with potentially synergistic or novel activities.

The nitro group on the pyridine ring can also be a key functional group for further chemical transformations. For instance, the reduction of the nitro group to an amine provides a new site for derivatization, allowing for the construction of more complex heterocyclic systems fused to the pyridine ring guidechem.com. The resulting 2,3-diaminopyridine derivatives are valuable intermediates in the synthesis of imidazo[4,5-b]pyridines, which are structurally related to biologically important benzimidazoles guidechem.com.

Hybrid molecules containing nitropyridyl fragments linked to other bioactive cores, such as chloroquine, have been reported to possess interesting biological activities nih.gov. This highlights the potential of using the this compound scaffold as a building block in the design of new chemical entities.

Advanced Pyridine-Based Amino Acid and Peptide Mimics

The structural features of this compound, particularly the combination of a heterocyclic ring with an amino acid side chain, make it a valuable component in the design of advanced pyridine-based amino acids and peptide mimics. Peptidomimetics are compounds that mimic the structure and/or function of peptides but have improved properties, such as enhanced stability and oral bioavailability chemdiv.com.

The incorporation of pyridine-based amino acids into peptide sequences can impose conformational constraints and introduce novel recognition elements for interacting with biological targets. The pyridine ring can act as a bioisosteric replacement for a phenyl ring or other aromatic systems found in natural amino acids.

The synthesis of peptides incorporating pyridine-substituted amino acids is an active area of research researchgate.net. These non-natural amino acids can be introduced into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The development of synthetic methods for a variety of pyridine-containing amino acids is crucial for expanding the toolbox of building blocks available for peptidomimetic design researchgate.net.

Furthermore, the pyridine scaffold itself can be used as a template to orient amino acid side chains in a specific spatial arrangement, mimicking the secondary structures of peptides like β-turns or α-helices nih.gov. These "scaffold-based" peptidomimetics are designed to replicate the key interacting residues of a bioactive peptide on a non-peptide backbone. The development of such advanced mimics is a promising strategy in modern medicinal chemistry nih.gov.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental to investigating the molecular properties of (3-Nitro-pyridin-2-ylamino)-acetic acid. These methods are used to determine optimized geometries, vibrational frequencies, and electronic properties.

For the related compound 2-amino-3-nitropyridine (B1266227) (ANP), calculations have been successfully performed using DFT (B3LYP functional) and ab-initio (MP2) methods with the 6-311++G(d,p) basis set. researchgate.net The results from these calculations show good agreement with experimental data from X-ray crystallography, confirming their reliability. researchgate.net Such studies indicate that the ANP molecule belongs to the C_s point group and possesses 39 normal modes of vibration. najah.edu

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the chemical stability and the electronic transitions of the molecule. scirp.org

For the model compound 2-amino-3-nitropyridine, the HOMO and LUMO energies have been calculated, revealing that charge transfer occurs within the molecule. researchgate.netnajah.edu The presence of an electron-donating amino group and an electron-accepting nitro group facilitates this intramolecular charge transfer. researchgate.net The HOMO is typically localized on the electron-rich parts of the molecule (the amino group and the pyridine (B92270) ring), while the LUMO is concentrated on the electron-deficient nitro group. researchgate.net This distribution indicates that the electronic transitions are primarily of the π → π* type.

The addition of the acetic acid group in this compound is expected to further influence the electronic properties, potentially altering the HOMO-LUMO gap and the charge transfer characteristics of the molecule.

Table 1: Frontier Molecular Orbital Energies for a Related Nitropyridine Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Data is illustrative for a related compound, Quinoline, calculated at the B3LYP/6-31+G(d,p) level. scirp.org

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be correlated with experimental results to confirm molecular structures and assign spectral bands.

Vibrational Frequencies: For 2-amino-3-nitropyridine, theoretical infrared spectra have been simulated using DFT and MP2 methods. researchgate.net The calculated vibrational wavenumbers show good agreement with experimental Fourier Transform Infrared (FT-IR) spectra. For instance, the characteristic asymmetric and symmetric stretching vibrations of the NO2 group, and the symmetric and asymmetric stretches of the –NH2 group, have been accurately predicted. najah.edu Discrepancies between calculated and experimental values are typically minor and can be attributed to the calculations being performed on isolated molecules in the gaseous phase, whereas experiments are often conducted in the solid state. najah.edu

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net For 2-amino-3-nitropyridine, ¹H and ¹³C NMR chemical shifts have been calculated in a simulated DMSO solution and compared with experimental data, showing a strong correlation. researchgate.net Similar computational approaches can be applied to predict the NMR spectra of this compound, aiding in the structural elucidation and interpretation of experimental data. Studies on other substituted pyridine N-oxides have shown that ¹⁵N NMR chemical shifts are particularly sensitive to the electronic effects of substituents, such as amino and nitro groups, and can reveal strong resonance interactions within the molecule. core.ac.ukresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-amino-3-nitropyridine

| Assignment | Experimental FT-IR | Calculated (B3LYP) |

|---|---|---|

| NH₂ asymmetric stretch | 3488 | 3717 |

| NH₂ symmetric stretch | 3630 | 3575 |

| NO₂ asymmetric stretch | 1593 | 1656 |

| NO₂ symmetric stretch | 1310 | 1378 |

| NH₂ scissoring | 1593 | 1656 |

Data is for the related compound 2-amino-3-nitropyridine. najah.edu

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular bonding, charge transfer interactions, and hyperconjugative effects within a molecule. najah.edu In the case of this compound, the potential for intramolecular hydrogen bonding is significant. A hydrogen bond could form between the hydrogen of the carboxylic acid group and an oxygen atom of the adjacent nitro group, or the nitrogen of the pyridine ring.

NBO analysis performed on the parent compound, 2-amino-3-nitropyridine, has been used to investigate the formation of intramolecular hydrogen bonds between a C-H of the pyridine ring and an oxygen atom of the nitro group. researchgate.netnajah.edu This analysis involves calculating the second-order perturbation energy (E(2)), which quantifies the stabilization energy from donor-acceptor orbital interactions. A higher E(2) value indicates a stronger interaction. For example, the interaction between the lone pair of an oxygen atom (donor) and an antibonding σ* orbital of a C-H bond (acceptor) can confirm the presence and strength of a hydrogen bond. najah.edu This methodology would be directly applicable to analyzing the more prominent potential hydrogen bonds involving the acetic acid moiety in the target molecule.

Table 3: NBO Analysis of a C-H···O Interaction in 2-amino-3-nitropyridine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

|---|---|---|---|---|

| LP(2)O15 | σ*(C3-H7) | 0.65 | 0.76 | 0.020 |

Data represents a weak intramolecular hydrogen bond in the related compound 2-amino-3-nitropyridine. najah.edu

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This simulation is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For derivatives of this compound, docking simulations can be employed to explore their binding affinity and mode of interaction with various biological targets. For example, studies on other novel pyridine derivatives have used molecular docking to investigate their potential as antitumor agents by targeting enzymes like cyclin-dependent kinase 2 (CDK2). uomanara.edu.iq In such studies, the ligand is placed into the active site of the protein, and its binding energy is calculated. Favorable interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues (e.g., LYS33, GLN131), can be identified, providing a rationale for the compound's biological activity. uomanara.edu.iq Similarly, docking studies on other pyridine-containing compounds have explored their potential as antibacterial agents or inhibitors of other enzymes. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Derivations and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules.

A QSAR study on a series of this compound analogues would involve calculating a range of molecular descriptors for each compound. These descriptors can be steric, electronic, or hydrophobic in nature. A mathematical model, often using multiple linear regression (MLR), is then developed to correlate these descriptors with the experimentally determined biological activity (e.g., IC₅₀ values). chemrevlett.com

The statistical quality of the QSAR model is assessed using parameters like the coefficient of determination (R²), and its predictive power is validated using techniques like leave-one-out cross-validation (Q²). chemrevlett.com Such models have been successfully developed for various pyridine derivatives to predict their anticancer properties, providing valuable insights for designing new therapeutic agents. chemrevlett.com

Future Directions and Translational Research Perspectives

Rational Design and Synthesis of Next-Generation (3-Nitro-pyridin-2-ylamino)-acetic acid Analogues

The principles of rational drug design offer a systematic approach to optimizing the properties of a lead compound like this compound. nih.govresearchgate.net Future synthetic efforts should focus on creating a library of analogues through judicious modification of its core structure to establish clear structure-activity relationships (SAR). The synthesis of such derivatives can be guided by established methods for the functionalization of 3-nitropyridines. ntnu.noresearchgate.net

Key strategies for analogue development include:

Modification of the Pyridine (B92270) Ring: Introduction of various substituents (e.g., alkyl, halogen, methoxy (B1213986) groups) at positions 4, 5, and 6 of the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can influence binding affinity to biological targets and pharmacokinetic properties.

Alteration of the Nitro Group: The electron-withdrawing nitro group is a critical feature. Its position could be shifted, or it could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or bioisosteres to fine-tune reactivity and metabolic stability. nih.gov

Variation of the Acetic Acid Side Chain: The amino acid portion of the molecule is ripe for modification. The chain length can be extended or shortened, and alpha-substituents can be introduced to alter conformation and polarity. Esterification or amidation of the carboxylic acid can also generate new derivatives with different physicochemical properties.

Modification of the Amino Linker: The secondary amine linking the pyridine core and the acetic acid moiety can be alkylated or acylated to probe its role in molecular interactions, such as hydrogen bonding.

The synthesis of these next-generation compounds would build upon known reactions, including the nucleophilic aromatic substitution on 2-chloropyridine (B119429) precursors and subsequent functional group manipulations. nih.govresearchgate.net

| Modification Site | Proposed Change | Rationale | Potential Synthetic Approach |

|---|---|---|---|

| Pyridine Ring (Position 5) | Substitution with Halogens (F, Cl, Br) | Modulate electronic properties and lipophilicity; potential for new binding interactions. | Begin with appropriately substituted 2-chloro-3-nitropyridine (B167233) starting materials. google.com |

| Nitro Group (Position 3) | Replacement with Cyano (CN) or Trifluoromethyl (CF3) group | Alter electron-withdrawing strength and metabolic profile; investigate bioisosteric replacement. | Multi-step synthesis starting from appropriately functionalized pyridine precursors. |

| Acetic Acid Moiety | Esterification (e.g., Ethyl Ester) | Increase lipophilicity, potentially improving cell membrane permeability. | Standard Fischer esterification of the parent carboxylic acid. |

| Acetic Acid Moiety | Synthesis of Homologues (e.g., propionic acid derivative) | Vary the distance and spatial orientation of the carboxylate group relative to the pyridine core. | Use of alternative amino acids (e.g., β-alanine) in the initial nucleophilic substitution step. |

Comprehensive Elucidation of Molecular Mechanisms of Action for Therapeutic Targets

A critical future direction is the detailed investigation into the molecular mechanism(s) by which this compound and its analogues exert their biological effects. While the precise targets are yet to be identified, the nitropyridine scaffold is known to be present in molecules with diverse biological activities. nih.gov For instance, some nitropyridine derivatives have been shown to inhibit cytosolic thioredoxin reductase 1, an enzyme implicated in cancer therapy. nih.gov

Future research should employ a multi-pronged approach to identify and validate biological targets:

Target Identification: Techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction can be used to identify potential protein binding partners.

Biochemical and Cellular Assays: Once potential targets are identified, their interaction with the compound must be validated using enzymatic assays, cell-based functional assays, and biophysical methods like surface plasmon resonance (SPR) to determine binding kinetics and affinity.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein via X-ray crystallography would provide invaluable, atom-level insight into the binding mode. This information is crucial for subsequent rounds of structure-based drug design to enhance potency and selectivity. researchgate.net

Potential for Development as Targeted Therapeutic Agents

The pyridine nucleus is a "privileged structure" in medicinal chemistry, found in numerous approved drugs. mdpi.comnih.gov Coupled with the reactivity of the nitro group, the this compound scaffold holds considerable potential for development into targeted therapeutic agents across various disease areas. The broad bioactivity of related compounds suggests several promising avenues. nih.govmdpi.com

| Therapeutic Area | Potential Molecular Target Class | Rationale Based on Related Scaffolds |

|---|---|---|

| Oncology | Kinases, Dehydrogenases, Reductases | Pyridine and nitropyridine derivatives have shown anticancer activity, potentially through enzyme inhibition. nih.govmdpi.com |

| Infectious Diseases | Bacterial or Fungal Enzymes | The pyridine motif is present in various antimicrobial agents, including antitubercular drugs. mdpi.comnih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine pathways | Certain pyridine-containing compounds exhibit anti-inflammatory properties. mdpi.com |

| Neurodegenerative Diseases | Receptors, Transporters, Enzymes in the CNS | The ability of some nitropyridine derivatives to cross the blood-brain barrier suggests potential for neuroimaging or therapeutic applications. nih.gov |

Successful development will hinge on optimizing the lead structure to achieve high selectivity for the desired therapeutic target over off-targets, thereby creating a more effective and targeted agent.

Exploration of Applications Beyond Medicinal Chemistry

The utility of the this compound scaffold may extend beyond pharmaceuticals. The unique electronic and structural features of nitropyridines lend themselves to applications in other fields of chemistry. nih.gov

Agrochemicals: Research has shown that certain nitropyridine derivatives possess significant herbicidal activity. nih.gov Analogues of this compound could be screened for activity as herbicides, fungicides, or pesticides. The amino acid moiety could potentially be exploited to enhance uptake by plants.

Materials Science: Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis. nih.gov The subject compound and its analogues could be explored as ligands for creating novel metal-organic frameworks (MOFs) or as components in the synthesis of dyes and functional polymers. nih.gov

Chemical Probes: With appropriate modifications, such as the incorporation of a fluorescent tag or a reactive group, analogues could be developed as chemical probes to study biological pathways or to label specific proteins for research purposes.

Investigation into Prodrug Strategies and Delivery Systems

Improving the pharmacokinetic profile of a drug candidate is a key challenge in translational research. Prodrug strategies offer a powerful method to enhance properties such as solubility, stability, and cell permeability. nih.gov The structure of this compound contains two functional groups—a carboxylic acid and a secondary amine—that are ideal handles for prodrug design.

Ester Prodrugs: The carboxylic acid can be converted into various esters (e.g., methyl, ethyl, or more complex cleavable esters). This modification masks the polar carboxylate group, increasing lipophilicity, which can enhance passive diffusion across cell membranes. Once inside the cell, endogenous esterase enzymes would cleave the ester to release the active parent drug. nih.gov

Amino Acid and Peptide Conjugates: The carboxylic acid could be coupled to another amino acid or a dipeptide. This strategy can be used to hijack nutrient transporters, such as the peptide transporter 1 (PEPT1), which is highly expressed in the intestine and can facilitate active transport and improve oral bioavailability. nih.gov

Targeted Delivery Systems: The compound could be conjugated to larger molecules, such as polymers or antibodies, to create sophisticated drug delivery systems. This approach can be used to target the drug specifically to diseased tissues, such as tumors, thereby increasing efficacy and concentrating the therapeutic effect.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions for handling (3-Nitro-pyridin-2-ylamino)-acetic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks due to potential respiratory irritation .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse cautiously with water for ≥15 minutes and seek medical attention if irritation persists .

- Environmental Precautions : Avoid discharge into drains; use inert absorbents (e.g., sand) for spill containment. Dispose via approved waste management protocols .

- Storage : Keep in a tightly sealed container in a cool, well-ventilated area away from oxidizers .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Step 1 : Start with 2-aminopyridine. Introduce the nitro group at the 3-position using nitration agents (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

- Step 2 : React the nitro-substituted pyridine intermediate with bromoacetic acid or chloroacetic acid in alkaline conditions (e.g., K₂CO₃ in DMF) to form the acetamide bond .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group position) and acetamide linkage. Key signals: δ ~8.5 ppm (pyridine-H), δ ~4.0 ppm (CH₂ of acetic acid) .

- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1650 cm⁻¹ (amide C=O stretch) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

- Methodological Answer :

- DFT Setup : Optimize geometry using B3LYP/6-31G(d) basis set. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .

- Nitro Group Effects : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., nitro group enhances electrophilicity for nucleophilic substitution) .

- Biological Interactions : Dock the compound into target proteins (e.g., enzymes) using AutoDock Vina to simulate binding affinities .

Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted pyridine derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform assays (e.g., IC₅₀ determination) across multiple concentrations to account for non-linear effects .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .

- Control Experiments : Test purity via HPLC and validate target engagement (e.g., competitive binding assays) to rule off-target effects .

Q. How does the nitro group influence the acidity of the acetic acid moiety in this compound?

- Methodological Answer :

- Titration Studies : Perform potentiometric titration (0.1 M NaOH) to measure pKa. Compare with non-nitro analogs to quantify electron-withdrawing effects .

- Computational Validation : Calculate partial charges (e.g., Natural Bond Orbital analysis) to correlate nitro group position with acetic acid deprotonation energy .

Q. What advanced analytical techniques address challenges in quantifying trace impurities in this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.